![molecular formula C17H11Cl2N5O B4651410 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Overview
Description
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a tetrazole moiety, which is a five-membered ring containing four nitrogen atoms. The presence of the 3,4-dichlorophenyl group further enhances its chemical properties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then subjected to further reactions to introduce the tetrazole and dichlorophenyl groups.
Formation of Quinoline Core: Aniline derivative + Glycerol + Sulfuric acid + Nitrobenzene → Quinoline derivative.
Introduction of Tetrazole Group: Quinoline derivative + Sodium azide + Ammonium chloride → Tetrazole derivative.
Attachment of Dichlorophenyl Group: Tetrazole derivative + 3,4-dichlorobenzyl chloride → this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds with biological targets, while the quinoline core can intercalate with DNA, disrupting its function. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}isoquinoline: Similar structure but with an isoquinoline core.
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}naphthalene: Similar structure but with a naphthalene core.
Uniqueness
8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is unique due to its specific combination of the quinoline core, tetrazole moiety, and dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-13-7-6-12(9-14(13)19)24-16(21-22-23-24)10-25-15-5-1-3-11-4-2-8-20-17(11)15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHFQOEDKLWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


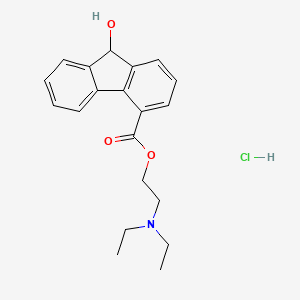
![3-ethyl-5-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651338.png)
![N~1~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE](/img/structure/B4651351.png)
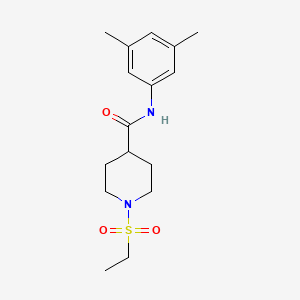
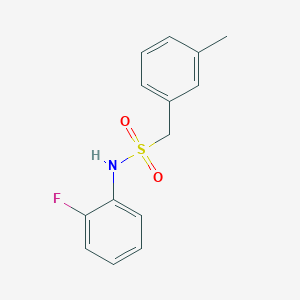
![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)
![N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide](/img/structure/B4651402.png)
![4-[(4-fluorobenzyl)thio]-6-phenylpyrimidine](/img/structure/B4651412.png)
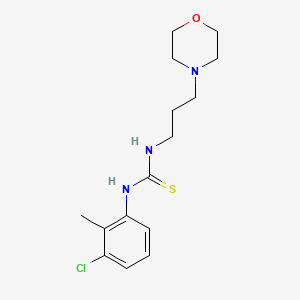
![N-allyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4651417.png)
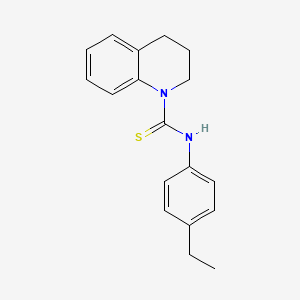
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B4651433.png)
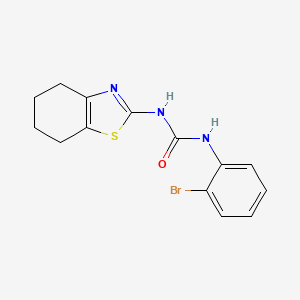
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)
